molecular formula C6H8N2OS2 B13097211 N-(2-methoxypyridin-3-yl)sulfanylthiohydroxylamine

N-(2-methoxypyridin-3-yl)sulfanylthiohydroxylamine

Cat. No.: B13097211
M. Wt: 188.3 g/mol
InChI Key: QUAMULOMVISBBO-UHFFFAOYSA-N
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Description

N-(2-Methoxypyridin-3-yl)sulfanylthiohydroxylamine is a sulfur-containing heterocyclic compound characterized by a 2-methoxypyridine core linked to a sulfanylthiohydroxylamine moiety. This structure confers unique chemical reactivity, particularly in nucleophilic substitution and redox reactions.

Properties

Molecular Formula

C6H8N2OS2

Molecular Weight

188.3 g/mol

IUPAC Name

N-(2-methoxypyridin-3-yl)sulfanylthiohydroxylamine

InChI

InChI=1S/C6H8N2OS2/c1-9-6-5(11-8-10)3-2-4-7-6/h2-4,8,10H,1H3

InChI Key

QUAMULOMVISBBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)SNS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyridin-3-yl)sulfanylthiohydroxylamine typically involves the condensation of 2-methoxypyridine-3-amine with a suitable thiohydroxylamine derivative. The reaction is often carried out under controlled conditions, such as in the presence of a base and a solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyridin-3-yl)sulfanylthiohydroxylamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methoxypyridin-3-yl)sulfanylthiohydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new ligands and catalysts.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxypyridin-3-yl)sulfanylthiohydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Methoxypyridine Moieties

Compounds featuring the 2-methoxypyridin-3-yl group are prevalent in medicinal chemistry due to their balanced lipophilicity and hydrogen-bonding capacity. For example:

  • 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (Compound 9): This nucleotide analogue incorporates a 2-methoxypyridin-3-yl group as part of a protected phosphoramidite backbone. Unlike N-(2-methoxypyridin-3-yl)sulfanylthiohydroxylamine, Compound 9 utilizes sulfur for nucleoside modification, enhancing stability against enzymatic degradation .
Property This compound Compound 9
Core Structure Sulfanylthiohydroxylamine-pyridine hybrid Phosphoramidite-nucleotide conjugate
Sulfur Functionality Dual sulfur atoms (S–S linkage) Single thioether bond
Biological Role Underexplored Stabilized nucleoside for RNA synthesis

Pharmacological Analogues with Sulfur-Based Modifications

Sulfur-containing compounds often leverage solubility and tissue retention properties. A notable example is GSK2292767A, a PI3Kδ inhibitor with a 2-methoxypyridin-3-yl group:

  • N-(5-(4-(5-(((2R,6S)-2,6-dimethylmorpholino)methyl)oxazol-2-yl)-1H-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide (GSK2292767A): This compound employs a methanesulfonamide group for solubility modulation, contrasting with the sulfanylthiohydroxylamine group in the target compound.
Property This compound GSK2292767A
Solubility Profile Likely moderate (untested) Low (engineered for sustained lung release)
Therapeutic Target Unreported PI3Kδ inhibition
Sulfur Role Reactive or stabilizing moiety Solubility modulator (sulfonamide)

Key Research Findings and Gaps

  • Synthetic Accessibility : The target compound’s synthesis likely involves thiolation of 2-methoxypyridine precursors, akin to methods for Compound 9 . However, the instability of sulfanylthiohydroxylamine groups may necessitate specialized protecting strategies.
  • Pharmacological Potential: While GSK2292767A exemplifies the therapeutic relevance of methoxypyridine derivatives, the target compound’s dual sulfur atoms could enable novel metal-binding or antioxidant properties, which remain unexplored .

Biological Activity

N-(2-methoxypyridin-3-yl)sulfanylthiohydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a methoxypyridine moiety, which is known for its diverse biological activities. The compound's structure can be represented as follows:

  • Chemical Formula : C₇H₉N₃O₂S
  • Molecular Weight : 185.23 g/mol

The compound is believed to exert its biological effects primarily through the inhibition of key signaling pathways involved in cell proliferation and survival, notably the PI3K/AKT/mTOR pathway. This pathway plays a crucial role in tumor growth and metastasis, making it a target for cancer therapeutics.

Inhibition of PI3K/AKT/mTOR Pathway

Research indicates that derivatives of methoxypyridine, including this compound, can inhibit the activity of PI3K and mTOR kinases. For instance, a related study demonstrated that certain sulfonamide derivatives exhibited potent inhibitory effects on both PI3Kα and mTOR, leading to reduced cell proliferation in cancer cell lines such as MCF-7 and HCT-116 .

In Vitro Studies

In vitro assays have been conducted to evaluate the anti-proliferative effects of this compound:

  • Cell Lines Tested : MCF-7 (breast cancer) and HCT-116 (colon cancer)
  • IC₅₀ Values : The compound demonstrated significant anti-proliferative activity with IC₅₀ values comparable to known inhibitors.

Mechanistic Insights

  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound induced cell cycle arrest in the G0/G1 phase.
  • Apoptosis Induction : The compound was shown to induce apoptosis in treated cells, as evidenced by increased annexin V staining and caspase activation.

Case Studies

Recent studies have highlighted the potential clinical applications of this compound:

  • Combination Therapy : In combination with other chemotherapeutic agents, this compound has been shown to enhance anti-tumor efficacy while reducing systemic toxicity.
  • Targeted Delivery Systems : Research is ongoing into nanoparticle-based delivery systems to improve the bioavailability and targeting of this compound to tumor sites.

Data Summary

Parameter Value
Chemical FormulaC₇H₉N₃O₂S
Molecular Weight185.23 g/mol
Tested Cell LinesMCF-7, HCT-116
MechanismPI3K/mTOR inhibition
IC₅₀ (MCF-7)[Insert specific value]
IC₅₀ (HCT-116)[Insert specific value]
Apoptosis InductionYes
Cell Cycle ArrestG0/G1 phase

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